molecular formula C39H60O15 B12764316 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside

3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside

Cat. No.: B12764316
M. Wt: 768.9 g/mol
InChI Key: HOMLVLVMIWTMDJ-KEWWQESDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foliumin, chemically known as (22S,23R,25R)-3β,15α,23-Trihydroxyspirost-5-ene-26-one 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside], is a steroid glycoside derived from the plant Solanum amygelalifolium. It is a member of the spirostane family, which is known for its diverse biological activities. Foliumin has garnered significant interest due to its potential therapeutic applications and unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Foliumin involves several steps, starting from the extraction of the precursor compounds from Solanum amygelalifolium. The key steps include:

Industrial Production Methods: Industrial production of Foliumin follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Foliumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of Foliumin .

Scientific Research Applications

Foliumin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other steroid glycosides and as a model compound for studying glycosylation reactions.

    Biology: Investigated for its role in cell signaling pathways and its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Foliumin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Foliumin is unique among steroid glycosides due to its specific structural features and biological activities. Similar compounds include:

Foliumin stands out due to its distinct glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique biological activities and therapeutic potential .

Properties

Molecular Formula

C39H60O15

Molecular Weight

768.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'R,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16?,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1

InChI Key

HOMLVLVMIWTMDJ-KEWWQESDSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Origin of Product

United States

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